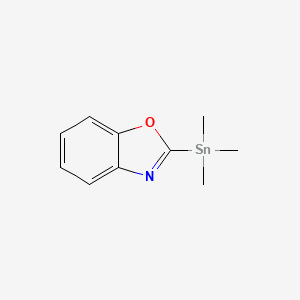
2-(Trimethylstannyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylstannyl)-1,3-benzoxazole is an organometallic compound that features a benzoxazole ring substituted with a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylstannyl)-1,3-benzoxazole typically involves the reaction of a benzoxazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-benzoxazole with trimethylstannyl lithium in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylstannyl)-1,3-benzoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce benzoxazole oxides.
Aplicaciones Científicas De Investigación
2-(Trimethylstannyl)-1,3-benzoxazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds
Mecanismo De Acción
The mechanism of action of 2-(Trimethylstannyl)-1,3-benzoxazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)-1,3-benzoxazole
- 2-(Trimethylgermyl)-1,3-benzoxazole
- 2-(Tributylstannyl)-1,3-benzoxazole
Uniqueness
2-(Trimethylstannyl)-1,3-benzoxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it more suitable for certain types of reactions, such as Stille coupling .
Propiedades
Número CAS |
86149-23-7 |
|---|---|
Fórmula molecular |
C10H13NOSn |
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
1,3-benzoxazol-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H4NO.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3; |
Clave InChI |
LEYVVVFRQOXFGE-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


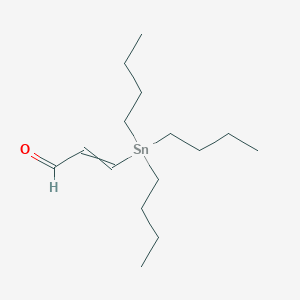
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
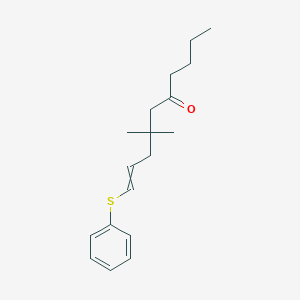
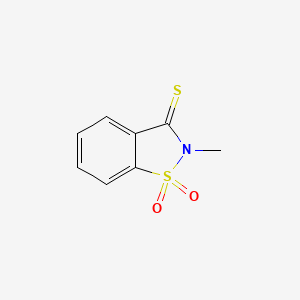
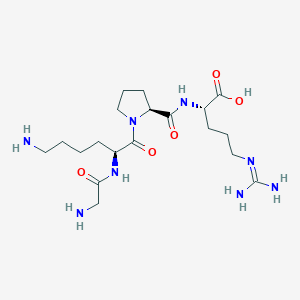
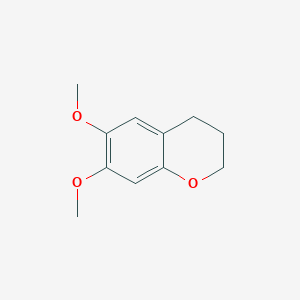
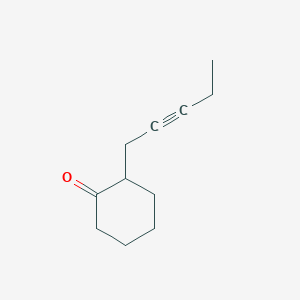
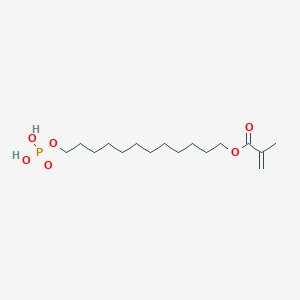
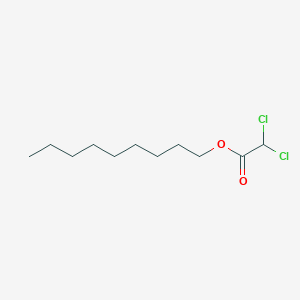
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
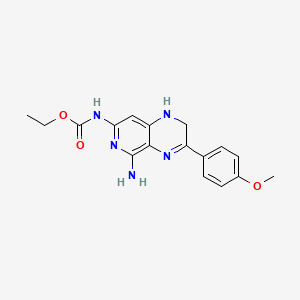
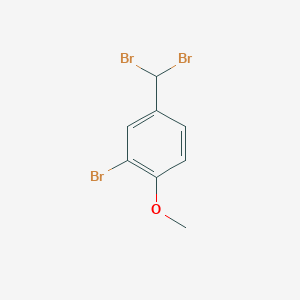
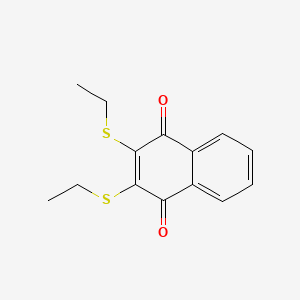
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
